Cas no 2094149-83-2 (N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide)

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide is a brominated pyrazole derivative featuring a butynamide functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromo-substituent. The alkyne moiety offers potential for further functionalization via click chemistry or Sonogashira coupling, while the pyrazole core contributes to its utility as a heterocyclic scaffold. Its structural features make it a valuable intermediate for the development of biologically active molecules, including kinase inhibitors and other therapeutic agents. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide structure
2094149-83-2 structure
Product name:N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide
CAS No:2094149-83-2
MF:C15H14BrN3O
Molecular Weight:332.195162296295
CID:6526126
PubChem ID:121565312

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide 化学的及び物理的性質

名前と識別子

    • EN300-26587667
    • N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide
    • 2094149-83-2
    • Z2013692022
    • AKOS033732739
    • N-[4-[2-(4-bromopyrazol-1-yl)ethyl]phenyl]but-2-ynamide
    • インチ: 1S/C15H14BrN3O/c1-2-3-15(20)18-14-6-4-12(5-7-14)8-9-19-11-13(16)10-17-19/h4-7,10-11H,8-9H2,1H3,(H,18,20)
    • InChIKey: KAFRFIBIXYVEGO-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1)CCC1C=CC(=CC=1)NC(C#CC)=O

計算された属性

  • 精确分子量: 331.03202g/mol
  • 同位素质量: 331.03202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 392
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 46.9Ų

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26587667-0.05g
N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide
2094149-83-2 95.0%
0.05g
$246.0 2025-03-20

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide 関連文献

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamideに関する追加情報

Professional Introduction to N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide (CAS No. 2094149-83-2)

N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide, a compound with the CAS number 2094149-83-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a 4-bromo-1H-pyrazol-1-yl moiety and a phenyl ring linked through an amide bond suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The compound's structure, characterized by a butynamide backbone, facilitates its role as a versatile scaffold in drug design. The 4-bromo substituent on the pyrazole ring enhances its reactivity, allowing for further functionalization and customization. This feature is particularly valuable in medicinal chemistry, where modularity and adaptability are key to developing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of pyrazole derivatives. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of a 4-bromo-substituted pyrazole into the molecular framework of N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide potentially enhances its binding affinity to target proteins and enzymes. This has prompted researchers to investigate its efficacy in modulating pathways associated with diseases such as cancer and inflammation.

The phenyl ring in the compound's structure contributes to its hydrophobicity, which is often crucial for membrane permeability and binding to intracellular targets. Additionally, the amide bond provides a site for hydrogen bonding interactions, which can be critical for stabilizing protein-ligand complexes. These structural attributes make N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide a compelling candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of kinase inhibitors in cancer therapy. The 4-bromo-pyrazole moiety is known to interact with ATP-binding pockets of kinases, thereby inhibiting their activity. Preliminary computational studies suggest that N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide may exhibit potent inhibitory effects on various kinases, including those overexpressed in tumor cells. This potential has led to its inclusion in several high-throughput screening campaigns aimed at identifying novel anticancer agents.

The synthesis of N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The bromination step on the pyrazole ring is particularly critical and must be conducted under controlled conditions to avoid side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

In conclusion, N-{4-[2-(4-bromo-1H-pyrazol-1-y)]phenyl}but-butynamide (CAS No. 209414983-2) represents a promising lead compound with significant therapeutic potential. Its unique structural features, including the 4-bromo-pyrazole moiety and phenyl-butynamide backbone, make it an attractive candidate for further pharmacological investigation. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a crucial role in the development of innovative treatments for various diseases.

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